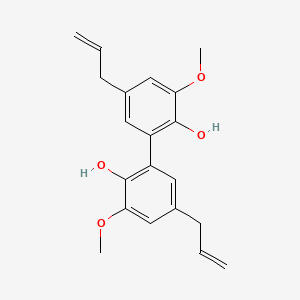

Dehydrodieugenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dehydrodieugenol is a phenolic compound derived from eugenol, characterized by its unique structure featuring a dimerization of two eugenol molecules. It belongs to the class of neolignans and has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Dehydrodieugenol is particularly noted for its potential therapeutic applications, especially in the context of infectious diseases and cancer treatment.

- Research suggests cytotoxicity (toxic to cells) of dieugenol towards mammalian fibroblasts at concentrations higher than those effective against the parasite []. This highlights the need for further research to optimize its selectivity for parasite cells.

- Data on other safety aspects like flammability or specific toxicity is limited.

Antibacterial, Antifungal, and Antiviral Properties

Eugenol exhibits antibacterial, antifungal, and antiviral properties . In-vitro studies have shown its effectiveness against various bacteria, fungi, and viruses . This makes eugenol a potential candidate for developing new antimicrobial and antiviral agents.

Anti-inflammatory and Antioxidant Effects

Eugenol also possesses anti-inflammatory and antioxidant properties . These properties may be beneficial in managing conditions like inflammatory diseases and oxidative stress-related disorders. Research suggests eugenol's ability to reduce inflammation and scavenge free radicals .

Potential Anticancer Properties

Eugenol has shown promising results in preclinical studies for its anticancer properties . It may induce cancer cell death and inhibit tumor growth through various mechanisms . However, further research is needed to determine its effectiveness in human cancer treatment.

The primary synthesis of dehydrodieugenol occurs through oxidative coupling reactions of eugenol. Various oxidizing agents can facilitate this process, with potassium ferricyanide and silver oxide being among the most commonly employed catalysts. The reaction typically involves:

- Oxidative Dimerization: Two molecules of eugenol are oxidized to form dehydrodieugenol.

- Catalytic Variations: Different catalysts and solvents can affect the yield and selectivity of the reaction. For instance, using cerium ammonium nitrate in tetrahydrofuran can yield up to 81% of dehydrodieugenol under optimized conditions .

Reaction ConditionsCatalyst Solvent Temperature (°C) Yield (%) Potassium Ferricyanide Acetone + Water Room Temperature 36 Silver Oxide Toluene + Acetone -70 40 Cerium Ammonium Nitrate Tetrahydrofuran Room Temperature 81

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Potassium Ferricyanide | Acetone + Water | Room Temperature | 36 |

| Silver Oxide | Toluene + Acetone | -70 | 40 |

| Cerium Ammonium Nitrate | Tetrahydrofuran | Room Temperature | 81 |

Dehydrodieugenol exhibits a range of biological activities:

- Antimicrobial: Effective against various pathogens, including bacteria and fungi.

- Anticancer: Demonstrated activity against cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory: Inhibits pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

- Antischistosomal: Recent studies indicate significant activity against Schistosoma mansoni, suggesting potential as a treatment for schistosomiasis .

The synthesis of dehydrodieugenol can be achieved through several methods:

- Chemical Synthesis:

- Oxidative Coupling: Utilizing oxidizing agents such as potassium ferricyanide or silver oxide under various conditions to facilitate the dimerization of eugenol.

- Biocatalytic Methods: Employing enzymes like horseradish peroxidase to catalyze the reaction under mild conditions, yielding high purity products without the use of harsh chemicals .

- Semi-synthesis:

Dehydrodieugenol finds applications in multiple fields:

- Pharmaceuticals: As a natural product with potential therapeutic effects against infections and cancer.

- Cosmetics: Due to its antioxidant properties, it is used in formulations aimed at skin protection.

- Agriculture: Acts as a natural pesticide or fungicide due to its antimicrobial properties.

Research on dehydrodieugenol's interactions with other compounds has revealed:

- Enhanced efficacy when combined with silver nanoparticles, improving its anthelmintic activity against Schistosoma mansoni without toxicity to mammalian cells .

- Structure-activity relationship studies indicate that modifications to its side chains can significantly influence its biological activity, highlighting the importance of molecular structure in therapeutic applications .

Dehydrodieugenol shares structural similarities with several other compounds derived from eugenol or related phenolic structures. Here are some notable examples:

Dehydrodieugenol's uniqueness lies in its specific biological activities and potential therapeutic applications, distinguishing it from other similar compounds that may not exhibit such a broad spectrum of effects.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

2. Grecco, S.S., Costa-Silva, T.A., Jerz, G., et al. Antitrypanosomal activity and evaluation of the mechanism of action of dehydrodieugenol isolated from Nectandra leucantha (Lauraceae) and its methylated derivative against Trypanosoma cruzi. Phytomedicine 24, 62-67 (2017).